2-Methyl-5-nitroquinoxaline
Overview
Description
2-Methyl-5-nitroquinoxaline is a chemical compound with the formula C9H7N3O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including this compound, has been a subject of extensive research due to their wide range of physicochemical and biological activities . Various synthetic strategies have been developed to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more . These techniques provide detailed information about the molecular structure and properties of the compound .Chemical Reactions Analysis
Quinoxaline derivatives, including this compound, have been utilized in various chemical reactions due to their diverse physicochemical properties . These reactions include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. These properties include melting point, boiling point, density, molecular formula, molecular weight, and more . The unique properties of nanomaterials like this compound have led to their use in various fields such as medicine, electronics, agriculture, chemical catalysis, and the food industry .Scientific Research Applications
Antibacterial Properties
Quinoxaline derivatives, including those related to 2-Methyl-5-nitroquinoxaline, have shown promising antibacterial properties. For instance, a study conducted by Taiwo, Obafemi, and Akinpelu (2021) synthesized hydrazones from 3-methyl-6-nitroquinoxaline-2-one and tested their antibacterial efficacy. The compounds exhibited significant bactericidal effects against various bacterial strains, indicating their potential as broad-spectrum antibacterial agents (Taiwo, Obafemi, & Akinpelu, 2021).
Cationic Recognition in Sensors
Research by Breznova et al. (2003) involved using substituted 5-nitroquinoxalines, including derivatives of this compound, in sensor technology. These compounds were used in poly(vinyl chloride)-membrane and electropolymerized electrodes as sensors for various cationic species. This study demonstrated the potential of these compounds in developing selective sensors for Ag+ ions (Breznova et al., 2003).
Synthesis and Reactivity
Studies on the reactivity and synthesis of nitroquinoxalines, including this compound, have been conducted to explore their potential applications. For example, Otomasu and Yoshida (1960) studied the nitration of quinoxalines, which is a crucial step in synthesizing various quinoxaline derivatives. These reactions are fundamental for understanding the chemical behavior and potential applications of quinoxaline compounds (Otomasu & Yoshida, 1960).
Potential Antimalarial Activity
In medicinal chemistry, quinoxaline derivatives have been explored for their potential antimalarial properties. Werbel et al. (1986) synthesized a series of compounds related to quinoxalines and evaluated their antimalarial potency. Their study found correlations between the structural features of these compounds and their antimalarial activity, indicating the potential of quinoxaline derivatives in antimalarial drug development (Werbel et al., 1986).
Future Directions
Quinoxaline derivatives, including 2-Methyl-5-nitroquinoxaline, have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Future research will likely focus on developing newer synthetic strategies and novel methodologies to further explore the potential of these compounds .
Mechanism of Action
Target of Action
2-Methyl-5-nitroquinoxaline is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds . Quinoxaline derivatives have been found to act against many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives, in general, have been found to exhibit several pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial activities
Biochemical Pathways
Quinoxaline derivatives have been found to influence various biochemical pathways, leading to their broad-spectrum pharmacological activities
Result of Action
Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities
Biochemical Analysis
Biochemical Properties
2-Methyl-5-nitroquinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exerting its antibacterial effects . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and replication processes. These interactions highlight the compound’s potential as a therapeutic agent in treating bacterial infections and other diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound can disrupt cell wall synthesis, leading to cell lysis and death . In mammalian cells, it may affect mitochondrial function and induce oxidative stress, which can result in apoptosis or programmed cell death. These cellular effects underscore the compound’s potential as an antimicrobial and anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function. For instance, the compound’s nitro group can undergo reduction to form reactive intermediates that can damage cellular components . Additionally, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. These molecular interactions are critical for understanding the compound’s therapeutic potential and toxicity.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are essential for its application in research and therapy. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including altered gene expression and metabolic activity. These temporal effects are crucial for optimizing the compound’s use in experimental and clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial and anticancer activity, without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and apoptosis . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo reduction and oxidation reactions, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can influence the compound’s activity, toxicity, and elimination from the body. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific organelles, such as mitochondria and the nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can induce oxidative stress and apoptosis. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA replication. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
Properties
IUPAC Name |
2-methyl-5-nitroquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6-5-10-9-7(11-6)3-2-4-8(9)12(13)14/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHMXKSMCSGFJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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